![molecular formula C14H15NOS B261829 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAC belongs to the class of thioamides and is structurally similar to other thioamides such as thalidomide and lenalidomide.
Wirkmechanismus
The exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels (angiogenesis) that are required for tumor growth. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide.
Zukünftige Richtungen
There are several future directions for the research on 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide. One potential direction is the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide and to identify its molecular targets. Furthermore, the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of 2-acetylthiophene with 2-phenylethylamine in the presence of acetic anhydride and glacial acetic acid. The reaction yields 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a white crystalline solid with a melting point of 103-105°C. The purity of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
Produktname |
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide |
|---|---|
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
2-phenyl-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16) |
InChI-Schlüssel |
RILSDBRDIYIROS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



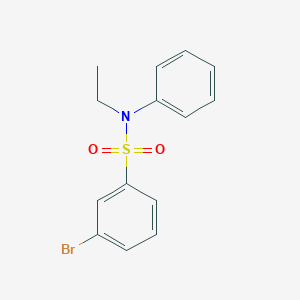
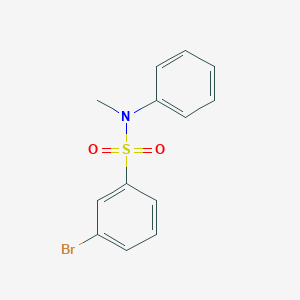
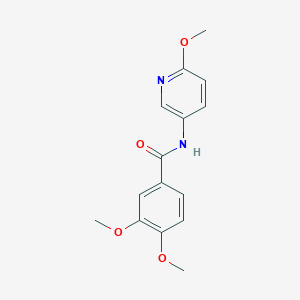
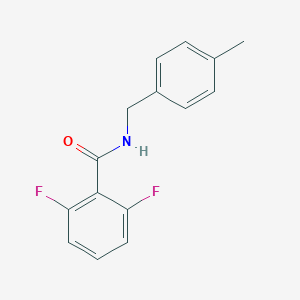
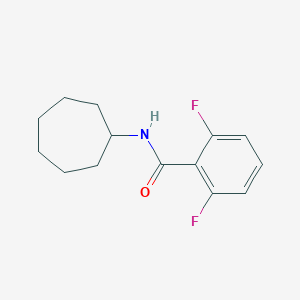
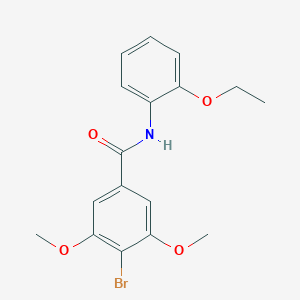
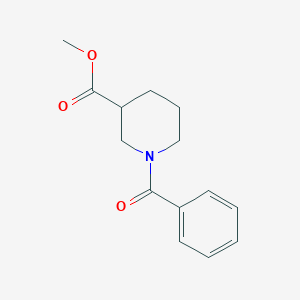
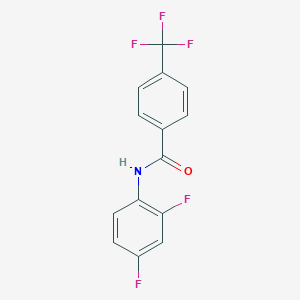
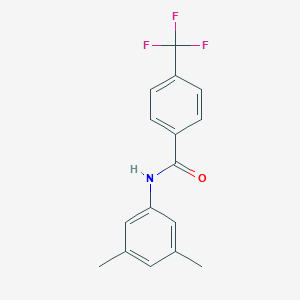
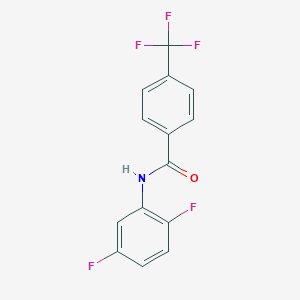
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)